molecular formula C28H34FN7O2 B606314 Bomedemstat CAS No. 1990504-34-1

Bomedemstat

Cat. No. B606314
M. Wt: 519.62
InChI Key: KQKBMHGOHXOHTD-KKUQBAQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bomedemstat, also known as IMG-7289 or MRK3543, is an investigational drug under development by Imago BioSciences for the treatment of myeloproliferative neoplasms including essential thrombocythemia, polycythemia vera, and myelofibrosis . It was invented by Hugh Young Rienhoff, Jr, Michael Clare, Amy Tapper, and John McCall in 2014 .


Molecular Structure Analysis

Bomedemstat has a molecular formula of C28H34FN7O2 and a molar mass of 519.625 g·mol −1 . Its IUPAC name is N - [ (2 S )-5- [ [ (1 R ,2 S )-2- (4-fluorophenyl)cyclopropyl]amino]-1- (4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4- (triazol-1-yl)benzamide .


Chemical Reactions Analysis

Bomedemstat can increase H3K4 and H3K9 methylation, and then alter gene expression . It shows anti-cancer activities, inhibits cancer cell proliferation, and induces apoptosis .


Physical And Chemical Properties Analysis

Bomedemstat is an orally available small molecule . More detailed physical and chemical properties are not publicly available due to proprietary reasons.

Scientific Research Applications

  • Treatment of Advanced Myelofibrosis : A Phase 2 study of Bomedemstat (LSD1 inhibitor Img-7289) showed promising results in treating advanced myelofibrosis, a type of bone marrow cancer. It was found to be effective in reducing spleen volume, alleviating symptoms, and improving anemia, with an acceptable tolerability profile (Gill et al., 2021).

  • Small Cell Lung Cancer Treatment : Bomedemstat has been found to sensitize small cell lung cancer to immune checkpoint blockade and T cell killing. This suggests its potential use in enhancing the effectiveness of cancer immunotherapy (Hiatt et al., 2022).

  • Essential Thrombocythemia Treatment : Another Phase 2 study focused on the treatment of essential thrombocythemia (ET), a rare chronic blood cancer. Bomedemstat showed effectiveness in reducing platelet counts and symptoms in patients resistant or intolerant to standard treatments (Palandri et al., 2021).

Future Directions

Bomedemstat is currently being evaluated in several clinical trials. Merck announced the initiation of pivotal Phase 3 trials for Bomedemstat . It is being evaluated for the treatment of certain patients with essential thrombocythemia . The results of these trials will determine the future directions of Bomedemstat.

properties

IUPAC Name

N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FN7O2/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37)/t24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKBMHGOHXOHTD-KKUQBAQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bomedemstat

CAS RN

1990504-34-1
Record name Bomedemstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1990504341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMG-7289
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bomedemstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BOMEDEMSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2T4ALDEAT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.